molecular formula C16H12Cl2N2O2 B2508816 2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922000-05-3

2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2508816
CAS No.: 922000-05-3
M. Wt: 335.18
InChI Key: NVTMFTHFUVKOBE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O2 and its molecular weight is 335.18. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some compounds structurally related to "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been synthesized and evaluated for their antimicrobial activities. For instance, 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, prepared from derivatives with similar chemical structures, showed significant antimicrobial activity against standard drug comparisons (Patel & Shaikh, 2011).

Corrosion Inhibition

Research into benzoxazines, which share a heterocyclic motif with the query compound, reveals their potential as corrosion inhibitors. Experimental studies have demonstrated the efficacy of these compounds in protecting mild steel in hydrochloric acid solution, highlighting a practical application in materials science (Kadhim et al., 2017).

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds containing the tetrahydroquinoline unit have been extensively studied. For example, the development of methods for the direct sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans under mild conditions points to the versatility of these frameworks in constructing complex organic molecules (Muramatsu, Nakano, & Li, 2013).

Analgesic Activity

Furthermore, the synthesis of new pyrazoles and triazoles bearing a dibromoquinazoline moiety has been explored for their analgesic activities. This research demonstrates the potential pharmaceutical applications of structurally complex quinazolines in pain management (Saad, Osman, & Moustafa, 2011).

Catalytic Applications

Studies on the copper-mediated oxidative coupling of benzamides with maleimides, involving direct C-H cleavage, illuminate the role of quinoline derivatives as catalysts in organic synthesis, forming compounds of medicinal interest (Miura, Hirano, & Miura, 2015).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, making them potential targets for therapeutic intervention.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The compound’s physical and chemical properties such as its density (16±01 g/cm3), boiling point (4817±450 °C at 760 mmHg), and molecular weight (263079) suggest that it may have certain pharmacokinetic characteristics . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

2,5-dichloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-2-4-13(18)12(8-10)16(22)19-11-3-5-14-9(7-11)1-6-15(21)20-14/h2-5,7-8H,1,6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTMFTHFUVKOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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